molecular formula C7H8N4 B13676231 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B13676231
M. Wt: 148.17 g/mol
InChI Key: GDDHBMRRKZZZEI-UHFFFAOYSA-N
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Description

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 7th position and an amine group at the 6th position. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives under acidic conditions to form the triazole ring. The methylation at the 7th position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl and amine groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

InChI

InChI=1S/C7H8N4/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,8H2,1H3

InChI Key

GDDHBMRRKZZZEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=CN2C=C1N

Origin of Product

United States

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